molecular formula C17H18F2N2O2 B2614032 (1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone CAS No. 2097933-53-2

(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone

Cat. No.: B2614032
CAS No.: 2097933-53-2
M. Wt: 320.34
InChI Key: XYGOVFIJHRTXRW-UHFFFAOYSA-N
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Description

(1,1-difluoro-6-azaspiro[25]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone is a complex organic compound that features a spirocyclic structure with both fluorine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the indole moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the spirocyclic core.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure is of interest for the development of new pharmaceuticals, particularly those targeting neurological pathways .

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of (1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function and behavior .

Comparison with Similar Compounds

Similar Compounds

  • (1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(furan-2-yl)methanone
  • (1-((1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methyl)cyclopropyl)methanol

Uniqueness

Compared to similar compounds, (1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone stands out due to its methoxy-indole moiety. This functional group enhances its potential interactions with biological targets, making it a more versatile compound for scientific research and industrial applications .

Properties

IUPAC Name

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(6-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O2/c1-23-12-3-2-11-8-14(20-13(11)9-12)15(22)21-6-4-16(5-7-21)10-17(16,18)19/h2-3,8-9,20H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGOVFIJHRTXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4(CC3)CC4(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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